molecular formula C9H10F3NO3S B1443447 2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine CAS No. 1284826-39-6

2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine

Cat. No.: B1443447
CAS No.: 1284826-39-6
M. Wt: 269.24 g/mol
InChI Key: MREOPMZJNSWBQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine involves several steps. One common method includes the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4,4’-sulfonyl diphenol in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and palladium on carbon . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can improve their bioavailability and efficacy . The compound may act on various enzymes and receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its trifluoromethylsulfonyl group, which provides distinct advantages in terms of stability, reactivity, and biological activity.

Properties

IUPAC Name

2-[4-(trifluoromethylsulfonyl)phenoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO3S/c10-9(11,12)17(14,15)8-3-1-7(2-4-8)16-6-5-13/h1-4H,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREOPMZJNSWBQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCN)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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